1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

Vue d'ensemble

Description

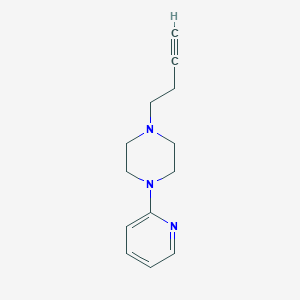

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazines. This compound is characterized by the presence of a but-3-ynyl group and a pyridin-2-yl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.

Méthodes De Préparation

The synthesis of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(pyridin-2-yl)piperazine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction include the corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions include substituted piperazines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a piperazine ring substituted with a but-3-ynyl group and a pyridine moiety, which contributes to its biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Neuropharmacology

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine has been studied for its effects on the central nervous system (CNS). Research indicates that compounds with similar structures may act as histamine H3 receptor antagonists. These receptors are implicated in modulating neurotransmitter release and could be targeted for conditions such as obesity and cognitive disorders .

Case Study: Histamine H3 Receptor Antagonism

- Objective: Evaluate the efficacy of related compounds as H3 receptor antagonists.

- Method: In vitro assays were conducted using guinea pig jejunal tissue.

- Results: Compounds demonstrated high affinity for the H3 receptor, suggesting potential for appetite regulation and cognitive enhancement .

Treatment of Metabolic Syndrome

Metabolic syndrome encompasses a cluster of conditions including obesity, insulin resistance, and hypertension. Compounds similar to this compound have shown promise in addressing these issues through modulation of insulin sensitivity and lipid metabolism.

Case Study: Insulin Sensitization

- Objective: Synthesize derivatives for improved insulin sensitivity.

- Method: Testing of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.

- Results: Enhanced adipogenesis in 3T3-L1 cells and improved glycemic control in diabetic models were observed, indicating potential therapeutic benefits for metabolic syndrome .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Neuropharmacology | Histamine H3 receptor antagonists | High affinity; potential for cognitive enhancement |

| Metabolic Syndrome | Insulin sensitizers | Improved glycemic control; enhanced adipogenesis |

Mécanisme D'action

The mechanism of action of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

1-(But-3-ynyl)-4-(pyridin-3-yl)piperazine: This compound has a similar structure but with the pyridinyl group attached at the 3-position. It exhibits different pharmacological properties and reactivity.

1-(But-3-ynyl)-4-(pyridin-4-yl)piperazine: In this compound, the pyridinyl group is attached at the 4-position. It also shows distinct chemical and biological activities compared to this compound.

1-(But-3-ynyl)-4-(phenyl)piperazine: This compound has a phenyl group instead of a pyridinyl group. It serves as a useful comparison to highlight the impact of the pyridinyl group on the compound’s properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Activité Biologique

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves the coupling of a pyridine derivative with a piperazine moiety. The presence of the but-3-ynyl group is significant as it may enhance the compound's lipophilicity and biological activity.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of pyridinylpiperazines exhibit significant inhibitory activity against various enzymes, including urease and cytochrome P450 enzymes. For instance, compounds derived from 1-(3-nitropyridin-2-yl)piperazine were evaluated for their urease inhibition potential against Helicobacter pylori, with some showing IC50 values as low as 2.0 µM, indicating strong inhibitory effects compared to standard inhibitors like thiourea (IC50 = 23.2 µM) .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5b | 2.0 | Urease |

| 7e | 2.24 | Urease |

| Thiourea | 23.2 | Urease |

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For example, related compounds demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.96 to 7.81 µg/mL . This suggests that structural modifications in piperazine derivatives can lead to enhanced antimicrobial properties.

3. Anti-Tubercular Activity

In a study evaluating anti-tubercular agents, several derivatives of piperazines were synthesized and tested against Mycobacterium tuberculosis. Compounds showed IC50 values between 1.35 to 2.18 µM, indicating potential as effective anti-tubercular agents . The structure-activity relationship highlighted the importance of specific substituents on the piperazine ring for enhancing biological activity.

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| 6a | 1.35 | M. tuberculosis |

| 6e | 2.18 | M. tuberculosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Urease Inhibition : The compound's structure allows it to bind effectively to the active site of urease, thereby inhibiting its function and preventing H. pylori from surviving in acidic environments.

- Antimicrobial Mechanism : The lipophilic nature of the butynyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells where it exerts its antimicrobial effects.

- CYP Enzyme Interaction : Some derivatives have been shown to selectively inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting a potential for drug-drug interactions that could be clinically relevant .

Case Study 1: Urease Inhibition

In vitro studies conducted on various pyridinylpiperazine derivatives revealed that specific structural modifications significantly enhanced urease inhibition, with notable compounds achieving IC50 values well below those of traditional inhibitors . This study underscores the potential for developing new therapeutic agents targeting urease-related infections.

Case Study 2: Anti-Tuberculosis Efficacy

A series of substituted piperazines were synthesized and evaluated for their anti-tubercular properties against M. tuberculosis. The findings indicated that certain structural features contributed to enhanced activity, paving the way for further development of these compounds as viable anti-tuberculosis agents .

Propriétés

IUPAC Name |

1-but-3-ynyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14-13/h1,4-7H,3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJQACBLFSEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599421 | |

| Record name | 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142891-45-0 | |

| Record name | 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.